
2-(4-Bromophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)prop-2-enal, also known as 4-Bromocinnamaldehyde, is an organic compound with the molecular formula C9H7BrO. It is a derivative of cinnamaldehyde where a bromine atom is substituted at the para position of the phenyl ring. This compound is known for its bright yellow crystalline appearance and is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate .
Méthodes De Préparation
The synthesis of 2-(4-Bromophenyl)prop-2-enal typically involves the bromination of cinnamaldehyde. One common method is the reaction of cinnamaldehyde with bromine in the presence of a suitable solvent. Another method involves the use of sodium nitrite to generate nitroso compounds, which are then reduced or hydrogenated to yield the final product . Industrial production methods may vary, but they generally follow similar principles of bromination and subsequent purification.
Analyse Des Réactions Chimiques
2-(4-Bromophenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Applications De Recherche Scientifique
2-(4-Bromophenyl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.
Biology: The compound exhibits antibacterial and antifungal properties, making it useful in biological studies and as a preservative in food, cosmetics, and medical products.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activities.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)prop-2-enal involves its interaction with molecular targets through its aldehyde and bromophenyl groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, while the bromophenyl group can participate in various non-covalent interactions. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)prop-2-enal can be compared with other similar compounds, such as:
2-(4-Bromophenyl)propionic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different chemical reactivity and applications.
4-Bromophenylacetic acid: Similar to this compound but with an acetic acid group, it is used in different synthetic pathways and has distinct properties.
Other brominated cinnamaldehyde derivatives: These compounds may have different substituents on the phenyl ring, affecting their chemical and biological properties.
This compound stands out due to its unique combination of a bromophenyl group and an aldehyde group, which confer specific reactivity and applications in various fields.
Propriétés
Numéro CAS |
173960-56-0 |
|---|---|
Formule moléculaire |
C9H7BrO |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
2-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-6H,1H2 |
Clé InChI |
TUNXBLUIFKTLQA-UHFFFAOYSA-N |
SMILES canonique |
C=C(C=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


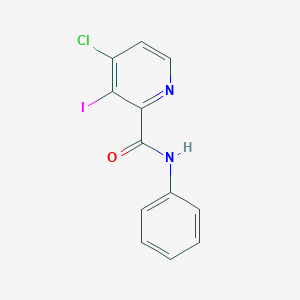
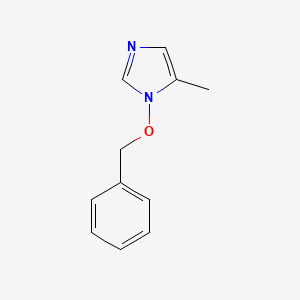
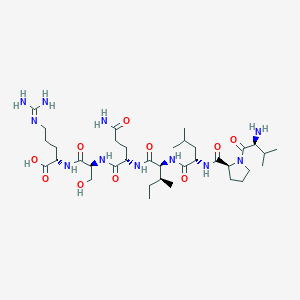
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![Thiourea, N-(4-methyl-2-thiazolyl)-N'-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B14253607.png)
![Dimethyl[3-(perylen-3-YL)propyl]silyl](/img/structure/B14253612.png)

![10-({4-[(E)-Phenyldiazenyl]naphthalen-1-yl}oxy)decane-1-thiol](/img/structure/B14253628.png)
![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
![(3R)-2-benzyl-3-(2,3-dihydro-1-benzofuran-5-yl)-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B14253635.png)
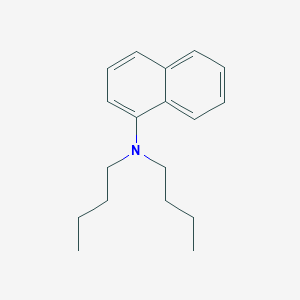
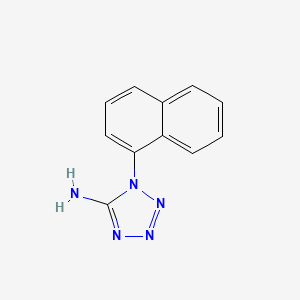
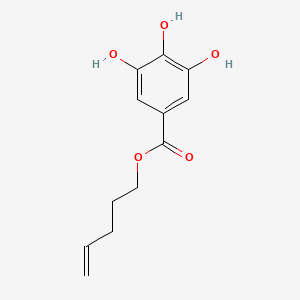
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
